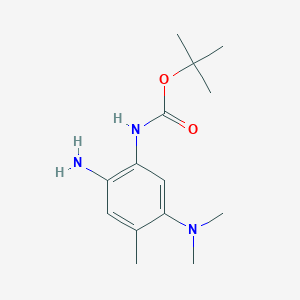
(2-Amino-5-dimethylamino-4-methyl-phenyl)-carbamic acid tert-butyl ester
Cat. No. B8452588
M. Wt: 265.35 g/mol
InChI Key: FBTJEKMDVKZHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06544985B2
Procedure details


The title compound was prepared from (5-dimethylamino-4-methyl-2-nitro-phenyl)-carbamic acid tert-butyl ester (Example C19) (3.22 g, 10.9 mmol) by hydrogenation with 10% Pd/C according to the general procedure J (method a). Obtained as a gray solid (2.05 g, 58%).
Name
(5-dimethylamino-4-methyl-2-nitro-phenyl)-carbamic acid tert-butyl ester
Quantity
3.22 g
Type
reactant
Reaction Step One


Name

Name
Yield
58%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:21])[NH:7][C:8]1[CH:13]=[C:12]([N:14]([CH3:16])[CH3:15])[C:11]([CH3:17])=[CH:10][C:9]=1[N+:18]([O-])=O)([CH3:4])([CH3:3])[CH3:2]>[Pd]>[C:1]([O:5][C:6](=[O:21])[NH:7][C:8]1[CH:13]=[C:12]([N:14]([CH3:15])[CH3:16])[C:11]([CH3:17])=[CH:10][C:9]=1[NH2:18])([CH3:4])([CH3:2])[CH3:3]
|
Inputs


Step One
|
Name
|
(5-dimethylamino-4-methyl-2-nitro-phenyl)-carbamic acid tert-butyl ester
|
|
Quantity
|
3.22 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)N(C)C)C)[N+](=O)[O-])=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)N(C)C)C)N)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.05 g | |
| YIELD: PERCENTYIELD | 58% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
